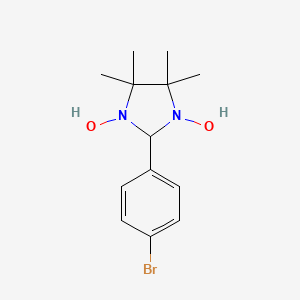
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the purine ring. Its molecular formula is C18H13ClN4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-phenyl-1H-purin-6(9H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(2-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one
- 8-(4-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-ol
- 9,9-Bis(4-hydroxyphenyl)fluorene
Uniqueness
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61080-65-7 |
|---|---|
Molekularformel |
C18H13ClN4O |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
8-(4-chlorophenyl)-9-methyl-2-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C18H13ClN4O/c1-23-16(12-7-9-13(19)10-8-12)20-14-17(23)21-15(22-18(14)24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22,24) |
InChI-Schlüssel |
WIVLMANVBSPMGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


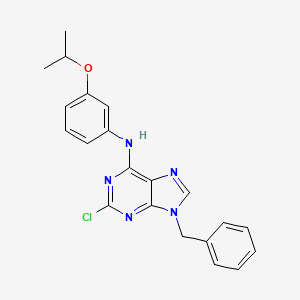
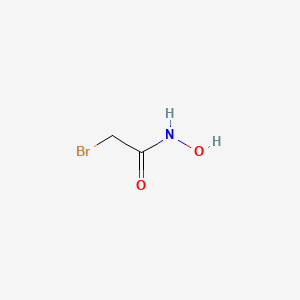

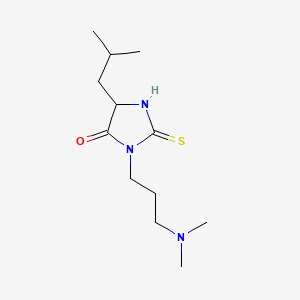

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
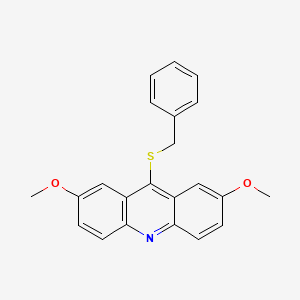
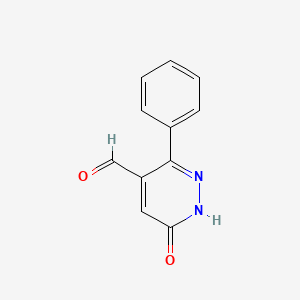

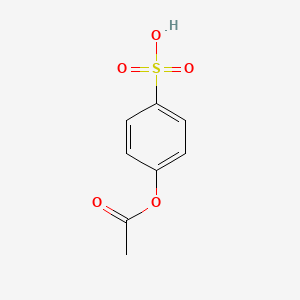
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)
